Isotopic Precision: A Technical Guide to Ethyl Acetoacetate-4-13C
Isotopic Precision: A Technical Guide to Ethyl Acetoacetate-4-13C
Executive Summary
Ethyl acetoacetate-4-13C (Ethyl 3-oxobutanoate-4-13C) represents a critical isotopomer of the classical
This guide details the physicochemical properties, spectroscopic "fingerprints," and applied synthetic methodologies for this reagent. It is designed for researchers requiring high-fidelity isotopic tracing in drug discovery (specifically dihydropyridine calcium channel blockers) and metabolic elucidation of ketone body formation.
Part 1: Isotopic Identity & Physical Specifications
The distinction between the [4-13C] isotopomer and the [1,2,3,4-13C4] (uniformly labeled) variant is non-trivial in mechanistic studies. The [4-13C] variant provides a single, clean NMR probe without the complex carbon-carbon coupling patterns seen in uniformly labeled molecules.
Core Specifications Table
| Property | Specification | Technical Note |
| Chemical Name | Ethyl acetoacetate-4-13C | Also: Ethyl 3-oxobutanoate-4-13C |
| Linear Formula | Label is on the terminal methyl group | |
| Parent CAS | 141-97-9 | Unlabeled parent reference |
| Labeled CAS | 100548-44-5 (varies by supplier) | Always verify Certificate of Analysis (CoA) |
| Molecular Weight | ~131.13 g/mol | +1.00335 Da shift vs. unlabeled (130.[1][2]14) |
| Enrichment | Typically | Critical for quantitative NMR integration |
| Boiling Point | 180.8 °C | Isotope effect on BP is negligible |
| Density | 1.03 g/mL | Effectively identical to unlabeled standard |
Part 2: Spectroscopic Signature (The "Fingerprint")
For the application scientist, the utility of Ethyl acetoacetate-4-13C lies in its NMR behavior. The molecule exists in a dynamic keto-enol equilibrium, and the
Keto-Enol Tautomerism
In neat liquid, the keto form predominates (~92%), but the enol form (~8%) is stabilized by intramolecular hydrogen bonding. The
Diagram 1: Tautomeric Equilibrium & Label Tracking This diagram illustrates the equilibrium and highlights the specific carbon (C4) carrying the isotopic tag.
Caption: Dynamic equilibrium between Keto and Enol tautomers. The 13C label (C4) acts as a site-specific probe for both species.
NMR Characterization Protocol
To validate isotopic enrichment, one must look for specific coupling patterns that are absent in the unlabeled compound.
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C NMR (Proton Decoupled):
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Signal: A massively enhanced singlet at ~30.2 ppm (in CDCl
) corresponding to the keto-methyl (C4). -
Enol Signal: A smaller, enhanced signal around ~21.0 ppm may be visible depending on concentration and solvent.
-
-
H NMR (Coupled):
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The "Tell": In unlabeled EAA, the terminal methyl is a singlet at ~2.27 ppm. In Ethyl acetoacetate-4-13C, this signal splits into a distinct doublet due to the large one-bond heteronuclear coupling (
). -
Coupling Constant:
. -
Purity Check: The presence of a central singlet between the doublet limbs indicates incomplete enrichment (presence of
C).
-
Part 3: Synthetic Utility in Drug Development
Ethyl acetoacetate is the cornerstone of the Hantzsch Dihydropyridine Synthesis , a primary route to calcium channel blockers like Nifedipine and Amlodipine. Using the [4-13C] isotopomer allows researchers to synthesize drug analogs with a stable label on the dihydropyridine ring methyl group. This is crucial for ADME (Absorption, Distribution, Metabolism, Excretion) studies where the metabolic fate of the drug scaffold must be traced.
Workflow: Labeled Hantzsch Synthesis
The reaction involves the condensation of the labeled EAA with an aldehyde and ammonia (or a nitrogen source).
Diagram 2: Hantzsch Reaction Pathway (Label Tracing)
This workflow tracks the
Caption: Synthesis of 13C-labeled 1,4-Dihydropyridine. The label is incorporated into the ring substituent.
Experimental Protocol: Micro-Scale Labeled Synthesis
Note: This protocol assumes the use of high-cost labeled reagents and minimizes waste.
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Stoichiometry: Combine 1.0 eq aldehyde (e.g., 2-nitrobenzaldehyde for Nifedipine analog), 2.0 eq Ethyl acetoacetate-4-13C, and 1.1 eq Ammonium Acetate.
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Solvent: Use ethanol (absolute). Concentration: 0.5 M.
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Reflux: Heat to reflux for 4–6 hours. Monitor via TLC (unlabeled standards can be used for Rf comparison).
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Work-up: Cool to precipitate the dihydropyridine. If oil forms, induce crystallization with cold diethyl ether.
-
Validation: Dissolve product in DMSO-d6. Check for the enhanced methyl singlet on the ring in
C NMR.
Part 4: Metabolic Applications[3][4]
Beyond synthesis, Ethyl acetoacetate-4-13C serves as a vital tracer in Metabolic Flux Analysis (MFA) .
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Ketogenesis Tracing: EAA is a precursor to acetoacetate. In liver models, the [4-13C] label allows differentiation between acetoacetate produced via direct hydrolysis versus that produced from Acetyl-CoA recombination.
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Lipid Biosynthesis: The acetyl group generated from the breakdown of EAA can enter the fatty acid synthesis pathway. The [4-13C] label will appear in specific positions of the fatty acid chain, detectable by mass spectrometry (M+1 isotopologues).
References
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Cambridge Isotope Laboratories. Ethyl acetoacetate (3,4-13C2) and related isotopomers. Retrieved from
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Sigma-Aldrich. Ethyl acetoacetate-1,2,3,4-13C4 Product Specification. Retrieved from
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PubChem. Ethyl acetoacetate-4-13C Compound Summary. National Library of Medicine. Retrieved from
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Reich, H. J. Spin-Spin Splitting: J-Coupling Data. University of Wisconsin.[3] Retrieved from
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Antoniewicz, M. R. (2015). Methods for 13C Metabolic Flux Analysis. In Current Opinion in Biotechnology. Retrieved from
